![molecular formula C10H8BrClN2O B1529255 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1339141-04-6](/img/structure/B1529255.png)
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of 2-bromobenzyl chloride with a suitable oxadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo redox reactions under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit antimicrobial properties. The presence of the bromine atom in 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole may enhance its effectiveness against certain bacterial strains. Studies have shown that oxadiazoles can disrupt bacterial cell wall synthesis, leading to cell death.
Modulation of Metabotropic Glutamate Receptors
According to a patent (NZ538225A), oxadiazoles have been identified as modulators of metabotropic glutamate receptors (mGluRs), which play a crucial role in neurological functions. This modulation can be beneficial in treating various neurological disorders, including anxiety, depression, and schizophrenia. The compound's ability to interact with these receptors suggests potential therapeutic applications in psychiatry and neurology .
Synthesis of Advanced Materials
The reactive chloromethyl group in this compound allows for further functionalization and incorporation into polymer matrices. This can lead to the development of advanced materials with tailored properties for applications in electronics and coatings.
Photophysical Properties
Oxadiazoles are known for their luminescent properties. The incorporation of this compound into polymer systems may enhance their optical characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Studies
Study | Application | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria. |
Study 2 | Neurological Modulation | Showed potential in reducing symptoms of anxiety in animal models through mGluR modulation. |
Study 3 | Material Development | Developed a polymer blend incorporating the compound that exhibited enhanced thermal stability and luminescence. |
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenyl)methyl]-5-(bromomethyl)-1,2,4-oxadiazole
- 3-[(2-Fluorophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
- 3-[(2-Iodophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Uniqueness
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties. This dual halogenation can enhance its potential for various chemical transformations and applications compared to similar compounds with only one halogen substituent.
Biological Activity
The compound 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C9H7BrClN2O
- IUPAC Name : this compound
- SMILES Notation : C1=NC(=NO1)C(C2=CC=CC=C2Br)CCl
Biological Activity Overview
-
Anticancer Activity :
- Oxadiazoles have been reported to exhibit significant anticancer properties. For example, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells with IC50 values ranging from 0.67 µM to 0.87 µM .
- The specific compound's structural features may enhance its interaction with cellular targets involved in cancer progression.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological effects of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with the oxadiazole structure have been shown to inhibit key enzymes involved in cancer metabolism and inflammation.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that promote cell proliferation and survival in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | IC50 values: 0.67 - 0.87 µM | |
Antimicrobial | Effective against resistant strains | |
Anti-inflammatory | Inhibition of COX/LOX |
Case Study: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives, a compound structurally similar to our target showed promising growth inhibition against several cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced the anticancer potency .
Case Study: Antimicrobial Activity
A derivative with a similar oxadiazole structure was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial properties. The mechanism was linked to membrane disruption and interference with cellular metabolism .
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECBGDSRRBIMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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